molecular formula C27H40O4 B1244386 1,25-Dihydroxy-24-oxo-16-ene-vitamin D3

1,25-Dihydroxy-24-oxo-16-ene-vitamin D3

Cat. No. B1244386
M. Wt: 428.6 g/mol
InChI Key: OBBXJSBOXKFENG-KTCSXPHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,25-Dihydroxy-24-oxo-16-ene-vitamin D3 is a vitamin D.

Scientific Research Applications

Antileukemic Effects

1,25-Dihydroxy-24-oxo-16-ene-vitamin D3 and its analogs show potent antiproliferative activities against various cancer cells, including those of the hematopoietic system. Specifically, these compounds have demonstrated significant inhibitory effects on the clonal growth and differentiation of myeloid leukemia cells. Importantly, these effects are achieved with minimal toxicity, suggesting potential applications in leukemia therapy (Shiohara et al., 2001).

Molecular Mechanism of Action

The molecular action of 1,25-Dihydroxy-24-oxo-16-ene-vitamin D3 involves binding to the vitamin D receptor/retinoic X receptor complex, leading to the regulation of gene activity. This interaction has implications for various cellular processes, including cell growth and differentiation, which are critical in diseases such as cancer and certain autoimmune conditions (Christakos et al., 2016).

Immunosuppressive Capacities

This compound exhibits immunosuppressive effects, making it a candidate for treatments involving immune regulation. Its ability to reduce cytokine production and immunoglobulin production by immune cells, without the hypercalcemic toxicity common in other forms, is particularly noteworthy (Daniel et al., 2005).

Anticancer Therapeutics

1,25-Dihydroxy-24-oxo-16-ene-vitamin D3 analogs have shown potential in anticancer therapeutics. These compounds can inhibit cancer cell proliferation and stimulate cell differentiation, offering potential as treatment options for various cancers, including prostate and breast cancer, without the severe calcemic side effects associated with high doses of vitamin D3 (Leyssens et al., 2014).

Cardiovascular Implications

This compound has been studied for its effects on the cardiovascular system. It can restore endothelial function in models of hypertension, indicating potential applications in treating cardiovascular diseases (Khan et al., 2018).

Enzymatic Activity in Cancer

Research has shown the involvement of 24-hydroxylase, an enzyme that converts 1,25-Dihydroxy-24-oxo-16-ene-vitamin D3 to less active forms, in the progression and prognosis of certain cancers. This suggests that modulation of this enzyme's activity could be a key factor in developing vitamin D-based cancer therapeutics (Luo et al., 2013).

properties

Product Name

1,25-Dihydroxy-24-oxo-16-ene-vitamin D3

Molecular Formula

C27H40O4

Molecular Weight

428.6 g/mol

IUPAC Name

(6R)-6-[(3aS,4E,7aS)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-1-yl]-2-hydroxy-2-methylheptan-3-one

InChI

InChI=1S/C27H40O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-11,17,21,23-24,28-29,31H,2,6-8,12-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,23+,24+,27-/m1/s1

InChI Key

OBBXJSBOXKFENG-KTCSXPHBSA-N

Isomeric SMILES

C[C@H](CCC(=O)C(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Canonical SMILES

CC(CCC(=O)C(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

synonyms

1,25-(OH)2-24-oxo-16-ene-D3
1,25-dihydroxy-16-ene-24-oxovitamin D3
1,25-dihydroxy-24-oxo-16-ene-vitamin D3
JK 1624-3
JK-1624-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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